REACTION_CXSMILES
|
F[C:2](F)(F)[C:3]1[CH:8]=[CH:7]N=C(N)[N:4]=1.[C:12](=O)([O-])[O-].[K+].[K+].Cl[C:19]([O:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=[O:20].O1[CH2:32][CH2:31][CH2:30][CH2:29]1>>[CH:30]([C:31]1[CH:4]=[C:3]([NH:2][C:19](=[O:20])[O:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:8]=[CH:7][CH:32]=1)([CH3:12])[CH3:29] |f:1.2.3|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
FC(C1=NC(=NC=C1)N)(F)F
|
Name
|
|
Quantity
|
533 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
626 mg
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated to 60 C for 3 days
|
Duration
|
3 d
|
Type
|
CONCENTRATION
|
Details
|
This solution was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
purified by silica chromatography (
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-5% ethyl acetate/dichloromethane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C=C(C=CC1)NC(OC1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |